molecular formula C7H5BrClN3 B15221612 7-Bromo-4-chloro-3-methyl-3H-imidazo[4,5-c]pyridine

7-Bromo-4-chloro-3-methyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B15221612
M. Wt: 246.49 g/mol
InChI Key: WRYHLDIEWYFKHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-chloro-3-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the imidazo[4,5-c]pyridine scaffold. It is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chloro-3-methyl-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-methylpyridine-2-amine with bromine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the imidazo[4,5-c]pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chloro-3-methyl-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

7-Bromo-4-chloro-3-methyl-3H-imidazo[4,5-c]pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral, antibacterial, and anticancer compounds.

    Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-3-methyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of kinases or other enzymes involved in signal transduction pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine
  • 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
  • Imidazo[1,2-a]pyridine derivatives

Uniqueness

7-Bromo-4-chloro-3-methyl-3H-imidazo[4,5-c]pyridine is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its reactivity and biological activity. This dual substitution pattern allows for diverse chemical modifications and the exploration of various structure-activity relationships .

Properties

Molecular Formula

C7H5BrClN3

Molecular Weight

246.49 g/mol

IUPAC Name

7-bromo-4-chloro-3-methylimidazo[4,5-c]pyridine

InChI

InChI=1S/C7H5BrClN3/c1-12-3-11-5-4(8)2-10-7(9)6(5)12/h2-3H,1H3

InChI Key

WRYHLDIEWYFKHL-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=NC=C2Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.